Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate is an organic compound with the molecular formula C12H16O2S. It is an ester derivative, characterized by the presence of an ethyl group, a propanoate group, and a sulfanyl group attached to a 3-methylphenyl ring.
Scientific Research Applications
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-methylphenyl)sulfanyl]propanoate typically involves the esterification of 2-[(3-methylphenyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux conditions.
Substitution: Alkyl halides; typically carried out in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl esters.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-methylphenyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The ester group can undergo hydrolysis to release the active 2-[(3-methylphenyl)sulfanyl]propanoic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate: Similar structure but with the methyl group in the para position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(3-chlorophenyl)sulfanyl]propanoate: Similar structure but with a chlorine substituent on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(3-methylphenyl)sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOCQORSHOERCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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